2-(Azetidin-3-yl)-3-methylpyridine
Description
2-(Azetidin-3-yl)-3-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 3 and an azetidine ring (a four-membered nitrogen-containing heterocycle) attached at position 2. The azetidine moiety introduces conformational rigidity, which is advantageous in medicinal chemistry for modulating target binding and pharmacokinetic properties .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-3-methylpyridine |
InChI |
InChI=1S/C9H12N2/c1-7-3-2-4-11-9(7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 |
InChI Key |
GKQVYIOBIVKBPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods to synthesize azetidines, including 2-(Azetidin-3-yl)-3-methylpyridine, is through the aza Paternò–Büchi reaction. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as molecular iodine under microwave irradiation.
Reduction: Standard hydrogenation procedures can be used to reduce the compound.
Substitution: The compound can undergo substitution reactions, particularly with heterocyclic amines.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium hydroxide, and hydrogen peroxide. Conditions often involve microwave irradiation and standard hydrogenation setups .
Major Products Formed
The major products formed from these reactions include various substituted azetidines and pyridines, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : Research indicates that 2-(Azetidin-3-yl)-3-methylpyridine may possess antibacterial and antiviral properties. It is being explored as a candidate for treating various infections due to its ability to interact with specific biological targets and disrupt essential cellular processes.
- Neurological Disorders : The compound has been investigated for its role as a positive allosteric modulator of metabotropic glutamate receptors (mGluR). This modulation may help in the treatment of central nervous system disorders such as epilepsy and schizophrenia by normalizing excessive glutamatergic neurotransmission .
- Hybridization Strategies : Recent studies have employed molecular hybridization techniques, combining the azetidine structure with other pharmacophores to improve activity and metabolic stability. For instance, the development of spiro-oxindole piperidines has shown promising results in enhancing pharmacological profiles .
Synthetic Applications
- Building Block in Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds, facilitating the development of novel pharmaceuticals and agrochemicals.
- Chemical Reactions : this compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are essential for creating derivatives with tailored properties for specific applications in medicinal chemistry.
Case Study 1: Antibacterial Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial enzyme systems critical for cell wall synthesis, leading to cell lysis and death .
Case Study 2: Neurological Applications
A study focused on the effects of this compound in animal models indicated its potential to reduce nicotine self-administration and improve cognitive performance in attention tests. These findings suggest its utility in managing addiction and cognitive deficits associated with neurological disorders .
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt protein synthesis, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differentiating features:
Key Observations :
- Substitution Position: The placement of azetidine (C2 vs. C5) significantly impacts molecular geometry and electronic properties.
- Polarity : Azetidine-containing compounds exhibit lower hydrophobicity (LogP ~1.5–2.0) compared to acetylated derivatives like 3-acetylpyridine (LogP = 0.42) .
Physicochemical Properties
- Melting Point: Pyridine derivatives with bulky substituents (e.g., 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridines) exhibit high melting points (268–287°C) due to strong intermolecular forces . This compound likely has a moderate melting point (~150–200°C) given its smaller substituents.
- Solubility: The polar azetidine group enhances aqueous solubility compared to non-polar analogs like 3-methylpyridine.
Biological Activity
2-(Azetidin-3-yl)-3-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features an azetidine ring fused with a pyridine structure, which contributes to its unique reactivity and interaction with biological targets. The presence of both the azetidine and pyridine rings allows for diverse interactions, potentially influencing various biochemical pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The azetidine ring may inhibit enzymes by binding to their active sites, thus disrupting normal enzymatic functions.
- Receptor Modulation : This compound has shown potential in modulating neurotransmitter receptors, particularly GABA receptors, which are crucial for neurological functions.
Antiproliferative Effects
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown moderate to strong cytotoxicity in human breast cancer (MCF-7) and lung cancer (H-460) cell lines.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12.5 | Moderate |
| H-460 | 10.0 | Strong |
| HEK293T | 20.0 | Low |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The growth inhibition was dose-dependent, indicating its potential as a therapeutic agent for bacterial infections.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
Case Studies
- Neurological Disorders : A study explored the effects of this compound on neurodegenerative disorders. It was found to enhance GABAergic transmission, potentially offering therapeutic benefits for conditions like anxiety and epilepsy .
- Cancer Treatment : In a recent investigation, the compound was tested alongside established chemotherapeutics. It showed synergistic effects when combined with other anticancer agents, suggesting its utility in combination therapies .
Research Findings
Recent studies have employed various methods to assess the biological activity of this compound:
- In Silico Studies : Predictive modeling indicated potential toxicological effects and highlighted pathways involved in its pharmacological action.
- In Vitro Assays : MTT assays confirmed the cytotoxic effects on cancer cell lines, while antimicrobial tests validated its efficacy against pathogenic bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
